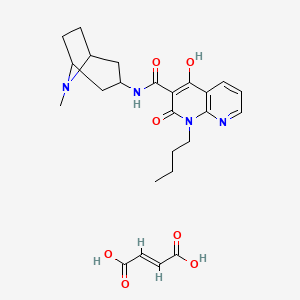

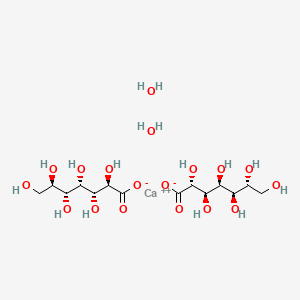

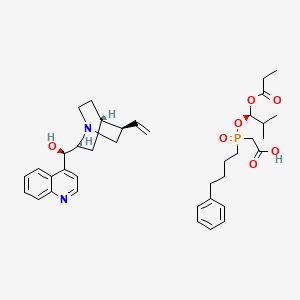

(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1)

Descripción general

Descripción

Quinoline and its derivatives, such as the compound , are significant in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. They are integral to the structure of various vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals. Propargylic alcohols serve as versatile building blocks for synthesizing polycyclic systems, including quinoline derivatives, by offering novel synthetic strategies for their efficient generation (Mishra, Nair, & Baire, 2022).

Synthesis Analysis

Synthesis techniques for quinoline derivatives often involve the use of propargylic alcohols, which allow for the creation of complex cyclic systems through diverse synthetic pathways. These methodologies have advanced significantly, facilitating the rapid and efficient construction of quinoline structures crucial for pharmaceutical applications (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

Quinoline derivatives' molecular structures are essential for their medicinal properties. The arrangement of atoms within these compounds, including the quinoline nucleus and any substituents, plays a critical role in their biological activities and interactions with biological targets (Mishra, Nair, & Baire, 2022).

Chemical Reactions and Properties

The chemical reactivity of quinoline derivatives is influenced by their unique structural features, allowing for a range of reactions, including nucleophilic substitutions and electrophilic additions, which are pivotal in modifying their pharmacological properties (Mishra, Nair, & Baire, 2022).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are crucial for their formulation into drugs. These properties affect the compound's bioavailability, stability, and delivery in biological systems (Mishra, Nair, & Baire, 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the quinoline derivatives' interactions in biological environments. These interactions are fundamental to their mechanism of action, including binding to targets and inducing biological effects (Mishra, Nair, & Baire, 2022).

Aplicaciones Científicas De Investigación

Neuroprotection through Kynurenine Pathway Modulation

The metabolism of tryptophan predominantly proceeds through the kynurenine pathway, involving agonists and antagonists that affect the N-methyl-d-aspartate receptor, among others. Kynurenic acid, a product of this pathway, showcases neuroprotective properties in various experimental settings, hinting at the potential for drug development aimed at neuroprotection by influencing this pathway. This suggests a role for quinolinic and kynurenic acids in neurological disorders and provides a target for drugs designed to alter their balance in the brain (Vámos et al., 2009).

Chemical Analysis and Drug Metabolism

Propylsulphonic acid-modified silica HPLC columns, utilized with methanol or aqueous methanol eluents, exhibit good retention and peak shape for basic drugs. This demonstrates the application of chemical analysis techniques for basic drugs, including those related to quinoline derivatives, indicating their role in facilitating the HPLC analysis of various compounds (Flanagan et al., 2001).

Synthesis of Biologically Active Compounds

Research on the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid and anthranilic acid demonstrates the potential for creating compounds with significant therapeutic importance. This synthesis process highlights the utility of quinoline derivatives in developing new molecules with potential biological activities (Nandha kumar et al., 2001).

Antimalarial Agents Metabolism

Studies on the metabolism of 8-aminoquinoline antimalarial agents underscore the role of quinoline derivatives in treating malaria, with attention to the metabolism of these compounds in human subjects, especially those deficient in glucose-6-phosphate dehydrogenase. This work points to the critical understanding of how these compounds are processed in the body and their potential toxicities (Strother et al., 1981).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions for handling or storage.

Direcciones Futuras

This would involve a discussion of potential future research directions, including any unanswered questions or potential applications for the compound.

Propiedades

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.C19H29O6P/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h2-7,9,13-14,18-19,22H,1,8,10-12H2;5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t13-,14-,18-,19+;19-,26?/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCLPZVIVCCLMU-ZBTQCTNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334999 | |

| Record name | (8alpha,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-(((R)-2-methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid(1:1) | |

CAS RN |

137590-32-0 | |

| Record name | (R-(R*,S*))-((2-Methyl-1-(1-oxopropoxy)propoxy)-(4-phenylbutyl)phosphinyl) acetic acid, (-)-cinchonidine (1:1) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137590320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8alpha,9R)-Cinchonan-9-ol mono[[(S)-[(1R)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetate] (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.